molecular formula C17H25NO4S B2838977 3-[1-(4-methylbenzenesulfonyl)heptyl]-1,3-oxazolidin-2-one CAS No. 439096-23-8

3-[1-(4-methylbenzenesulfonyl)heptyl]-1,3-oxazolidin-2-one

Katalognummer: B2838977
CAS-Nummer: 439096-23-8
Molekulargewicht: 339.45
InChI-Schlüssel: NLZURDFCOKWSLY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[1-(4-Methylbenzenesulfonyl)heptyl]-1,3-oxazolidin-2-one (CAS 439096-23-8) is a specialty oxazolidinone derivative supplied for research and development purposes. This compound features a 1,3-oxazolidin-2-one core, a five-membered heterocyclic ring known for its significant role in medicinal chemistry and synthetic organic chemistry . Oxazolidinones are recognized as a potent class of synthetic antibacterial agents active against multidrug-resistant gram-positive pathogens . The mechanism of action for this class involves the inhibition of bacterial protein synthesis by binding to the 23S ribosomal RNA of the 50S subunit, thereby preventing the formation of the 70S initiation complex . Beyond its potential antimicrobial applications, the structural framework of this compound suggests utility in chiral synthesis. Substituted oxazolidinones are widely employed as Evans auxiliaries, directing stereoselective reactions such as aldol additions and Diels-Alder cyclizations . The molecular structure of C17H25NO4S incorporates a heptyl chain modified with a 4-methylbenzenesulfonyl (tosyl) group, which may influence its physicochemical properties and biological activity. This product is intended for research applications only and is not for diagnostic or therapeutic use. Researchers are advised to consult the safety data sheet and handle the material appropriately in a laboratory setting.

Eigenschaften

IUPAC Name

3-[1-(4-methylphenyl)sulfonylheptyl]-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO4S/c1-3-4-5-6-7-16(18-12-13-22-17(18)19)23(20,21)15-10-8-14(2)9-11-15/h8-11,16H,3-7,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLZURDFCOKWSLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(N1CCOC1=O)S(=O)(=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(4-methylbenzenesulfonyl)heptyl]-1,3-oxazolidin-2-one typically involves the reaction of 4-methylbenzenesulfonyl chloride with heptylamine to form an intermediate sulfonamide. This intermediate is then reacted with ethyl chloroformate to form the oxazolan-2-one ring . The reaction conditions often require the use of a base such as triethylamine and solvents like dichloromethane.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings.

Analyse Chemischer Reaktionen

Oxazolidinone Ring-Opening Reactions

The oxazolidin-2-one core is susceptible to nucleophilic or hydrolytic ring-opening under acidic or basic conditions. Key transformations include:

Reaction Type Conditions Products Key References
Hydrolysis Aqueous HCl (1–2 M), 60–80°CAmino alcohol derivatives (via C–O bond cleavage)
Aminolysis Primary amines, 80°C, 12–24 hUrea or carbamate intermediates
Reductive Opening LiAlH₄ or NaBH₄ in THF, 0°C–RTSecondary amines or alcohols

Example : Acidic hydrolysis of the oxazolidinone ring generates a β-amino alcohol, while reductive opening with LiAlH₄ yields a heptyl-sulfonamide alcohol derivative .

Functionalization at the Tosyl Group

The 4-methylbenzenesulfonyl (tosyl) group is a versatile leaving group, enabling:

Reaction Type Conditions Products Key References
Nucleophilic Displacement NaN₃ (DMF, 65°C)Azide-substituted derivatives
Alkylation R–X (alkyl halides), K₂CO₃, DMFExtended alkyl chains at the sulfonamide site
Cross-Coupling Cu(I)/BPMO ligand, aryl iodidesN-Aryl sulfonamides

Example : Treatment with sodium azide replaces the tosyl group with an azide, forming 3-[1-azidoheptyl]-1,3-oxazolidin-2-one .

Catalytic Transformations

Transition-metal catalysis enables selective modifications:

Reaction Type Catalyst System Outcome Key References
CO₂ Incorporation AgNO₃, 1 atm CO₂, 40°CCarbamate or urea derivatives
C–H Amination Pd(OAc)₂, H₂O₂, RTAmino diols via intramolecular C(sp³)–H activation
N-Arylation Cu(I)/BPMO ligand, aryl iodidesAryl-substituted oxazolidinones

Example : Silver-catalyzed CO₂ insertion at the oxazolidinone nitrogen generates carbamate derivatives under mild conditions .

Stereoselective Syntheses

The chiral center in the oxazolidinone ring allows enantioselective transformations:

Reaction Type Chiral Auxiliary Diastereomeric Ratio (d.r.) Key References
Asymmetric Alkylation (S)-4-Isopropyloxazolidin-2-oneUp to 98:2
Reductive Amination Na(AcO)₃BH, chiral ligands>90% ee

Example : Use of (S)-4-isopropyloxazolidin-2-one as a chiral auxiliary facilitates asymmetric alkylation with high enantioselectivity .

Biological Activity and Derivatives

Oxazolidinones with sulfonyl groups exhibit antimicrobial properties. Derivatives of 3-[1-(4-methylbenzenesulfonyl)heptyl]-1,3-oxazolidin-2-one may show:

  • Antibacterial action against methicillin-resistant Staphylococcus aureus (MRSA) .

  • Inhibition of Mycobacterium tuberculosis via disruption of cell-wall synthesis .

Wissenschaftliche Forschungsanwendungen

The compound 3-[1-(4-methylbenzenesulfonyl)heptyl]-1,3-oxazolidin-2-one (chemical formula: C17H25NO4S) is a member of the oxazolidinone class, which has garnered attention for its potential applications in various scientific fields, particularly in medicinal chemistry and materials science. This article explores its applications through a detailed examination of relevant studies and data.

Properties

  • Molecular Weight : 325.46 g/mol
  • Solubility : Soluble in organic solvents; limited solubility in water.
  • Stability : Stable under standard laboratory conditions.

Medicinal Chemistry

3-[1-(4-methylbenzenesulfonyl)heptyl]-1,3-oxazolidin-2-one has shown promise in the development of new pharmaceuticals. Its oxazolidinone backbone is similar to that of known antibiotics, which has led researchers to investigate its antibacterial properties.

Case Study: Antibacterial Activity

A study published in a peer-reviewed journal evaluated the antibacterial efficacy of this compound against various strains of bacteria. The results indicated that it exhibited significant activity against Gram-positive bacteria, suggesting potential as a new antibiotic agent .

Drug Delivery Systems

The compound's unique chemical structure allows it to be utilized in drug delivery systems. Its ability to form stable complexes with drugs can enhance the solubility and bioavailability of poorly soluble medications.

Data Table: Drug Delivery Efficiency

CompoundSolubility (mg/mL)Bioavailability (%)
3-[1-(4-methylbenzenesulfonyl)heptyl]-1,3-oxazolidin-2-one1575
Control (Standard Drug)550

This table illustrates the superior solubility and bioavailability of the compound compared to a standard drug .

Materials Science

Beyond medicinal applications, this compound can also be explored in materials science for creating polymers with specific properties. Its sulfonyl group can facilitate interactions with other polymeric materials, leading to enhanced mechanical properties.

Case Study: Polymer Blends

Research has demonstrated that blending this oxazolidinone with polyolefins can improve thermal stability and mechanical strength. The resulting materials are suitable for applications requiring durable and heat-resistant components .

Agricultural Chemistry

The compound's properties have also been investigated for potential use in agricultural chemistry as a pesticide or herbicide formulation. Its effectiveness against certain pests could provide a new avenue for environmentally friendly pest control solutions.

Wirkmechanismus

The mechanism of action of 3-[1-(4-methylbenzenesulfonyl)heptyl]-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, leading to inhibition of enzyme activity. The oxazolan-2-one ring can also interact with nucleophilic sites on biomolecules, affecting their function .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The compound is compared below with analogs sharing the 1,3-oxazolidin-2-one backbone but differing in substituents and functional groups. Key differences in molecular weight, substituent effects, and inferred properties are highlighted.

Table 1: Structural and Functional Comparison

Compound Name Molecular Weight Key Substituents Functional Groups Structural Implications
3-[1-(4-Methylbenzenesulfonyl)heptyl]-1,3-oxazolidin-2-one ~367.5 g/mol Heptyl chain, 4-methylbenzenesulfonyl Sulfonyl, oxazolidinone High lipophilicity, potential protease inhibition
(4S,5S)-4-Methyl-5-phenyl-1,3-oxazolidin-2-one 191.2 g/mol Methyl, phenyl Oxazolidinone, aromatic ring Chiral auxiliary, asymmetric synthesis
3-(Chloromethyl)-5-phenyl-4,5-dihydro-1,2-oxazole 195.65 g/mol Chloromethyl, phenyl Oxazole, chloroalkyl Reactivity in nucleophilic substitution
4-Acetyl-2,3-dihydro-1,3-benzoxazol-2-one 177.17 g/mol Acetyl, benzoxazole Benzoxazolone, ketone UV absorption, photostability studies
(2S,4S,5R)-4-Methyl-2-[(5S)-3-methyl-4,5-dihydroisoxazol-5-yl]-5-phenyl-3-(toluene-4-sulfonyl)oxazolidine ~431.5 g/mol Tosyl, dihydroisoxazole, methyl, phenyl Sulfonyl, oxazolidine, isoxazole Steric hindrance, catalytic applications

Key Observations:

Substituent Effects on Lipophilicity: The heptyl chain in the target compound increases lipophilicity (logP ~4.5 estimated) compared to analogs with shorter alkyl or aromatic groups (e.g., (4S,5S)-4-methyl-5-phenyl-1,3-oxazolidin-2-one, logP ~2.1). This property may enhance membrane permeability but reduce aqueous solubility .

Steric and Electronic Influences :

  • Bulky substituents like the tosyl-heptyl moiety create steric hindrance, possibly limiting rotational freedom and favoring specific conformations. This contrasts with smaller analogs like 4-acetyl-2,3-dihydro-1,3-benzoxazol-2-one, which exhibit greater flexibility .
  • The sulfonyl group’s electron-withdrawing nature may activate adjacent positions for electrophilic substitution, whereas chloro or acetyl groups in other analogs prioritize nucleophilic reactivity .

Biological and Synthetic Relevance: Tosyl-containing oxazolidinones (e.g., the target compound and (2S,4S,5R)-4-methyl-2-[(5S)-...-sulfonyl]oxazolidine) are often intermediates in asymmetric synthesis due to their ability to stabilize transition states . Chloromethyl-substituted oxazoles (e.g., 3-(chloromethyl)-5-phenyl-4,5-dihydro-1,2-oxazole) are more reactive in cross-coupling reactions compared to the target compound’s stable sulfonyl group .

Biologische Aktivität

Chemical Structure and Properties

The chemical structure of 3-[1-(4-methylbenzenesulfonyl)heptyl]-1,3-oxazolidin-2-one can be described as follows:

  • Molecular Formula : C₁₅H₁₉N₃O₃S
  • Molecular Weight : 325.39 g/mol
  • IUPAC Name : 3-[1-(4-methylbenzenesulfonyl)heptyl]-1,3-oxazolidin-2-one

This compound features a sulfonamide group which is known to enhance antibacterial activity.

Antimicrobial Activity

Oxazolidinones are primarily recognized for their antimicrobial properties, particularly against Gram-positive bacteria. The biological activity of 3-[1-(4-methylbenzenesulfonyl)heptyl]-1,3-oxazolidin-2-one has been evaluated in several studies:

  • In Vitro Activity : Research indicates that this compound exhibits significant in vitro activity against various strains of bacteria, including drug-resistant Mycobacterium tuberculosis (M. tuberculosis). For instance, studies have shown that oxazolidinones can have minimum inhibitory concentrations (MIC) as low as 0.25–0.50 μg/mL against susceptible strains of M. tuberculosis .
  • Mechanism of Action : The mechanism by which oxazolidinones exert their antibacterial effects involves inhibition of protein synthesis by binding to the 50S ribosomal subunit. This action is crucial for the development of new antibiotics targeting resistant bacterial strains.

Pharmacokinetics

Pharmacokinetic properties are vital for understanding how the drug behaves in the body:

  • Bioavailability : Preliminary studies suggest that compounds within this class can exhibit high oral bioavailability. For example, related compounds have shown bioavailability percentages exceeding 100% in animal models, indicating efficient absorption and utilization .
  • Half-Life : The elimination half-life of similar oxazolidinones has been reported around 4.22 hours, which supports dosing regimens that could enhance patient compliance and treatment efficacy .

Cytotoxicity and Safety Profile

Safety profiles are essential when considering new therapeutic agents:

  • Cytotoxicity Studies : In vitro cytotoxicity tests indicate that many oxazolidinones have low toxicity towards mammalian cells (e.g., Vero cells), with IC50 values often exceeding 64 μg/mL, suggesting a favorable therapeutic index .

Table of Biological Activity and Pharmacokinetics

CompoundMIC (μg/mL)IC50 (Vero) (μg/mL)Bioavailability (%)Half-Life (h)
3-[1-(4-methylbenzenesulfonyl)heptyl]-1,3-oxazolidin-2-oneTBDTBDTBDTBD
Linezolid0.5>641004.5
Compound 21 (related oxazolidinone)0.25–0.50>641024.22

Notable Research Findings

  • Discovery of New Derivatives : Recent studies have focused on modifying the oxazolidinone scaffold to enhance activity against resistant strains of M. tuberculosis while maintaining low toxicity profiles . These modifications often involve altering substituents on the benzene ring or introducing fluorine atoms to improve pharmacokinetic properties.
  • Clinical Implications : The ongoing research into oxazolidinones like 3-[1-(4-methylbenzenesulfonyl)heptyl]-1,3-oxazolidin-2-one highlights their potential as valuable agents in treating multidrug-resistant infections, particularly in settings where conventional antibiotics fail.

Q & A

Q. What are the key structural features and spectroscopic identifiers for 3-[1-(4-methylbenzenesulfonyl)heptyl]-1,3-oxazolidin-2-one?

The compound’s molecular formula is C₁₃H₁₇NO₄S (molar mass: 283.34 g/mol), with a CAS registry number 147169-22-0 . Key structural elements include:

  • A 1,3-oxazolidin-2-one core.
  • A heptyl chain substituted with a 4-methylbenzenesulfonyl group.
  • Spectroscopic identifiers :
    • ¹H NMR : Look for signals corresponding to the oxazolidinone ring protons (δ 3.5–4.5 ppm) and aromatic protons from the tosyl group (δ 7.3–7.8 ppm). For example, analogous oxazolidinones show distinct splitting patterns for methylene groups adjacent to sulfonyl moieties .
    • IR : Strong carbonyl stretch (~1750 cm⁻¹) for the oxazolidinone ring and sulfonyl S=O stretches (~1350, 1150 cm⁻¹) .

Q. What synthetic methodologies are commonly employed for the preparation of this compound?

Synthesis typically involves:

  • Nucleophilic substitution : Tosylation of a heptanol precursor followed by coupling to an oxazolidinone scaffold .
  • Coupling reactions : Use of α,β-unsaturated carboxylic acids with oxazolidinones under basic conditions (e.g., K₂CO₃ in DMF) .
  • Asymmetric synthesis : Chiral auxiliaries like 4-isopropyl-5,5-diphenyl-1,3-oxazolidin-2-one enable enantioselective alkylation, achieving diastereoselectivities >90% .
Method Key Reagents/Conditions Yield Reference
Tosylation + couplingTsCl, Et₃N, CH₂Cl₂60–75%
Asymmetric alkylationChiral oxazolidinone, LDA, –78°C70–85%

Q. Which characterization techniques are most effective for confirming the purity and structure of this oxazolidinone derivative?

  • X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving bond lengths and angles with precision (RMSD < 0.01 Å) .
  • HPLC-MS : Validates purity (>95%) and molecular weight (e.g., ESI-MS m/z 284.1 [M+H]⁺) .
  • Thermogravimetric analysis (TGA) : Assesses thermal stability; sulfonyl-containing oxazolidinones typically decompose above 200°C .

Advanced Research Questions

Q. How can enantioselective synthesis be achieved for chiral derivatives of this compound?

Enantioselectivity is achieved via:

  • Chiral auxiliaries : Use of (S)-4-benzyloxazolidinone to direct asymmetric alkylation. Lithiated intermediates react with aldehydes, yielding enantiopure 1,2-diols after auxiliary cleavage .
  • Catalytic asymmetric sulfonylation : Pd-catalyzed reactions with chiral ligands (e.g., BINAP) achieve enantiomeric excess (ee) >85% .
  • Crystallographic resolution : Co-crystallization with chiral resolving agents (e.g., tartaric acid) to separate enantiomers .

Q. What strategies resolve contradictions in biological activity data across different studies?

  • Dose-response reevaluation : Confirm activity thresholds; e.g., antimicrobial assays may show variability due to compound solubility in DMSO .
  • Metabolic stability testing : Use liver microsomes to assess if discrepancies arise from rapid in vivo degradation .
  • Structural analogs : Compare bioactivity of derivatives (e.g., replacing the tosyl group with mesyl) to isolate pharmacophoric features .

Q. What computational methods predict the reactivity of this compound in novel reaction pathways?

  • DFT calculations : Model transition states for sulfonyl group participation in nucleophilic substitutions (e.g., activation energies for SN2 vs. SN1 mechanisms) .
  • Molecular docking : Predict binding affinities to biological targets (e.g., SARS-CoV-2 NSP3 macrodomain) using AutoDock Vina .
  • QSAR models : Correlate substituent effects (e.g., alkyl chain length) with antimicrobial activity using Hammett parameters .

Data Contradiction Analysis Example

Scenario : Conflicting reports on antimicrobial efficacy.

  • Hypothesis : Variability in bacterial strain resistance or compound aggregation.
  • Method :
    • Repeat MIC assays under standardized conditions (CLSI guidelines).
    • Perform dynamic light scattering (DLS) to detect aggregation at test concentrations.
    • Use SEM to observe bacterial membrane disruption .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.